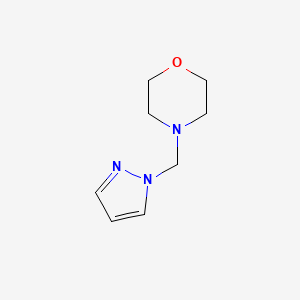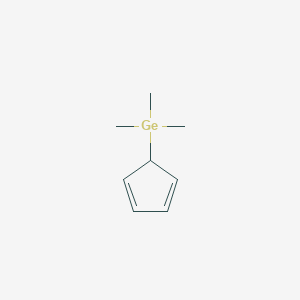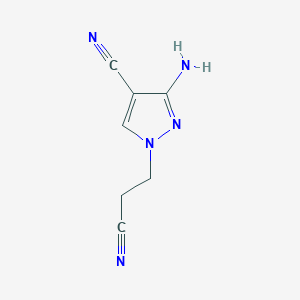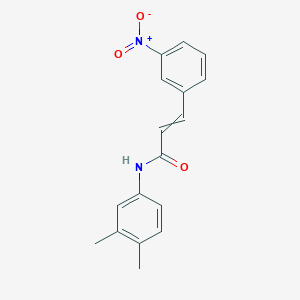![molecular formula C13H10N6O B11726346 10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B11726346.png)
10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[74002,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This reaction is efficient and environmentally benign, producing good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis while minimizing environmental impact.
化学反応の分析
Types of Reactions
10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with varying functional groups.
科学的研究の応用
10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- Ethyl 8-oxo-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-5-carboxylate
- Ethyl 8-chloro-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carboxylate
Uniqueness
10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[74002,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C13H10N6O |
|---|---|
分子量 |
266.26 g/mol |
IUPAC名 |
10-(2-methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |
InChI |
InChI=1S/C13H10N6O/c1-20-18-5-2-11-10-8-16-13-9(6-14)7-17-19(13)12(10)3-4-15-11/h3-5,7-8H,2H2,1H3 |
InChIキー |
HYIHKNPXMVAROP-UHFFFAOYSA-N |
正規SMILES |
CON=CCC1=NC=CC2=C1C=NC3=C(C=NN23)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11726297.png)
![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)

![3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid](/img/structure/B11726316.png)

![4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)

![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
